molecular formula C21H30Cl2N2O3 B2637669 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride CAS No. 1216623-21-0

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2637669
CAS No.: 1216623-21-0
M. Wt: 429.38
InChI Key: YCPSLXFJDABRCV-UHFFFAOYSA-N
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Description

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride is a piperazine-derived compound featuring a 4-methoxyphenyl-substituted piperazine ring linked via a propan-2-ol spacer to an m-tolyloxy (3-methylphenoxy) group. The dihydrochloride salt form enhances solubility and stability, critical for pharmaceutical applications. The compound is listed under secondary amines but is currently discontinued in commercial catalogs, indicating possible historical research interest or discontinued development .

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-17-4-3-5-21(14-17)26-16-19(24)15-22-10-12-23(13-11-22)18-6-8-20(25-2)9-7-18;;/h3-9,14,19,24H,10-13,15-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPSLXFJDABRCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step often involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 1-(4-methoxyphenyl)piperazine.

    Attachment of the Tolyl Group: The intermediate is then reacted with m-tolyl chloride in the presence of a base such as potassium carbonate to introduce the tolyloxy group.

    Final Assembly: The resulting compound is then reacted with 3-chloropropan-2-ol under basic conditions to yield the final product, which is subsequently converted to its dihydrochloride salt form.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products:

    Oxidation: 1-(4-(4-Hydroxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol.

    Reduction: 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological receptors.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate receptor activity, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations:

  • m-Tolyloxy (3-methylphenoxy) contributes moderate lipophilicity, balancing solubility and membrane permeability. Dihydrochloride salt improves aqueous solubility compared to neutral analogs like 4550-5810 .
  • Functional Group Variations :
    • Adamantyl () and isopropyl () groups increase steric bulk, likely altering receptor selectivity or metabolic stability.
    • Sulfonyl () and urea () moieties introduce hydrogen-bonding capabilities, critical for enzyme or kinase inhibition.

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(m-tolyloxy)propan-2-ol dihydrochloride (CAS: 1185468-35-2) is a synthetic compound that has gained attention in pharmacological research due to its complex structure and potential biological activities. The compound features a piperazine ring, which is known for its versatility in medicinal chemistry, and is substituted with a methoxyphenyl group and a tolyloxypropanol moiety, enhancing its solubility and stability.

Chemical Structure

The molecular formula of this compound is C21H28N2O2, with a molecular weight of approximately 340.459 g/mol. Its structural characteristics contribute to its biological activity and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of enzymes, receptors, or proteins involved in key biochemical pathways, influencing processes such as signal transduction and gene expression.

Therapeutic Applications

Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Below are some notable findings from recent studies:

Antimicrobial Activity

Several studies have investigated the antimicrobial effects of similar piperazine derivatives, suggesting that modifications in their chemical structure can enhance their efficacy against various pathogens. For instance, derivatives with specific substitutions have shown significant activity against bacterial strains and fungi.

Anticancer Activity

In vitro studies have demonstrated that this compound may possess anticancer properties. A quantitative structure-activity relationship (QSAR) analysis indicated that certain structural features correlate with increased antiproliferative activity against cancer cell lines. The following table summarizes IC50 values for related compounds:

CompoundIC50 (μM)pIC50
18.205.09
24.725.33
317.704.75
415.104.82
5 1.47 5.83

Case Studies

  • Dopamine Receptor Activity : In studies assessing dopamine receptor interactions, derivatives similar to this compound have shown selective agonist activity towards the D3 dopamine receptor, which is implicated in various neuropsychiatric disorders . The ability to selectively activate this receptor while minimizing effects on D2 receptors may lead to fewer side effects in therapeutic applications.
  • Combination Therapy : Research has explored the synergistic effects of combining piperazine derivatives with established chemotherapeutic agents like doxorubicin, demonstrating enhanced cytotoxicity in resistant cancer cell lines . This suggests that compounds like this compound could play an important role in developing combination therapies for challenging cancers.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of structurally analogous piperazine derivatives typically involves multi-step organic reactions, including nucleophilic substitution, etherification, and salt formation. Key optimization parameters include:

  • Temperature control : Maintaining 40–60°C during coupling reactions to prevent side products .
  • pH adjustment : Neutral to slightly basic conditions (pH 7–8) for piperazine ring functionalization .
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .
    Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxyphenyl, piperazine protons) and stereochemistry .
  • Mass Spectrometry (MS) : HRMS for exact mass confirmation (e.g., molecular ion [M+H]⁺ matching theoretical values within 2 ppm) .
  • HPLC-UV/ELSD : Purity assessment using C18 columns (acetonitrile/water gradient) with retention time consistency .

Q. What are the key physicochemical properties influencing formulation strategies?

  • LogP : Calculated ~2.8 (via HPLC retention time correlation), indicating moderate lipophilicity .
  • Aqueous solubility : Enhanced by dihydrochloride salt formation (~15 mg/mL in phosphate buffer, pH 7.4) .
  • Thermal stability : Differential scanning calorimetry (DSC) shows decomposition >200°C, requiring storage at 2–8°C .

Q. What are the critical safety considerations and storage requirements?

  • Handling : Use PPE (gloves, goggles) due to potential irritation; avoid inhalation .
  • Storage : Desiccated at 2–8°C under inert atmosphere (argon) to prevent hygroscopic degradation .
  • First aid : Immediate rinsing with water for skin/eye contact; seek medical attention for ingestion .

Advanced Research Questions

Q. How can contradictions in reported receptor binding affinities be resolved across assay systems?

Discrepancies may arise from:

  • Assay conditions : Buffer ionic strength (e.g., 150 mM NaCl vs. 50 mM) alters ligand-receptor kinetics .
  • Receptor isoforms : Test selectivity against α₁-adrenergic vs. 5-HT₁A subtypes using radioligand displacement assays (³H-prazosin for α₁, ³H-8-OH-DPAT for 5-HT₁A) .
  • Orthogonal validation : Combine functional assays (cAMP inhibition) with computational docking (AutoDock Vina) to validate binding modes .

Q. What strategies elucidate metabolic pathways in preclinical models?

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH cofactor; analyze via LC-MS/MS for phase I/II metabolites (e.g., O-demethylation, glucuronidation) .
  • Isotope labeling : Synthesize ¹⁴C-labeled compound for tracking major excretion routes (e.g., fecal vs. urinary) .
  • CYP inhibition assays : Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Q. How should in vivo efficacy studies account for interspecies pharmacokinetic differences?

  • Allometric scaling : Predict human clearance from rodent data using body surface area normalization .
  • Dose optimization : Conduct pilot PK studies in multiple species (e.g., rats, dogs) to adjust dosing intervals based on half-life (t₁/₂) .
  • Tissue distribution : Use quantitative whole-body autoradiography (QWBA) to assess blood-brain barrier penetration .

Q. What computational approaches predict off-target interactions?

  • Pharmacophore modeling : Generate 3D models (e.g., Schrödinger Phase) to screen against non-canonical targets (e.g., sigma receptors) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (GROMACS) to assess stability of binding poses over 100 ns trajectories .
  • Machine learning : Train models on ChEMBL data to predict hERG channel inhibition risks .

Data Contradiction Analysis Example

Scenario : Conflicting reports on α₁-adrenergic vs. 5-HT₁A receptor selectivity.
Resolution :

Replicate assays under standardized conditions (e.g., 25°C, 150 mM NaCl).

Compare IC₅₀ values using CHO-K1 cells expressing human α₁A/α₁B vs. HEK-293 cells with 5-HT₁A receptors .

Validate with Schild regression analysis to determine competitive vs. non-competitive antagonism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.